Bienvenue dans la boutique en ligne BenchChem!

N-(6-bromo-2-oxo-4-phenyl-1,2-dihydroquinolin-3-yl)-4-chlorobenzamide

Structure-Activity Relationship (SAR) Regioisomerism Medicinal Chemistry

N-(6-Bromo-2-oxo-4-phenyl-1,2-dihydroquinolin-3-yl)-4-chlorobenzamide (CAS 332177-96-5) is a synthetic small molecule belonging to the 1,2-dihydroquinolin-2-one (quinolinone) class, characterized by a 6-bromo substituent on the quinolinone core, a 4-phenyl group, and a 4-chlorobenzamide moiety at the 3-position. Its molecular formula is C22H15BrClN2O2, with a molecular weight of approximately 453.7 g/mol.

Molecular Formula C22H14BrClN2O2
Molecular Weight 453.72
CAS No. 332177-96-5
Cat. No. B2487318
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(6-bromo-2-oxo-4-phenyl-1,2-dihydroquinolin-3-yl)-4-chlorobenzamide
CAS332177-96-5
Molecular FormulaC22H14BrClN2O2
Molecular Weight453.72
Structural Identifiers
SMILESC1=CC=C(C=C1)C2=C(C(=O)NC3=C2C=C(C=C3)Br)NC(=O)C4=CC=C(C=C4)Cl
InChIInChI=1S/C22H14BrClN2O2/c23-15-8-11-18-17(12-15)19(13-4-2-1-3-5-13)20(22(28)25-18)26-21(27)14-6-9-16(24)10-7-14/h1-12H,(H,25,28)(H,26,27)
InChIKeyYHRGMXADYVODCP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(6-Bromo-2-oxo-4-phenyl-1,2-dihydroquinolin-3-yl)-4-chlorobenzamide (CAS 332177-96-5): Procurement-Relevant Chemical Identity and Structural Context


N-(6-Bromo-2-oxo-4-phenyl-1,2-dihydroquinolin-3-yl)-4-chlorobenzamide (CAS 332177-96-5) is a synthetic small molecule belonging to the 1,2-dihydroquinolin-2-one (quinolinone) class, characterized by a 6-bromo substituent on the quinolinone core, a 4-phenyl group, and a 4-chlorobenzamide moiety at the 3-position [1]. Its molecular formula is C22H15BrClN2O2, with a molecular weight of approximately 453.7 g/mol. This compound is a member of a regioisomeric series wherein the chlorine atom on the benzamide ring distinguishes it from the corresponding 2-chloro (ortho) and 3-chloro (meta) isomers . The presence of bromine at the 6-position of the dihydroquinoline ring enhances the electrophilicity of the molecule, a structural feature that can influence both chemical reactivity and biological target engagement [2].

Why N-(6-Bromo-2-oxo-4-phenyl-1,2-dihydroquinolin-3-yl)-4-chlorobenzamide Cannot Be Interchanged with In-Class Analogs


The 1,2-dihydroquinolin-2-one scaffold is broadly explored in medicinal chemistry, yet the precise substitution pattern on both the quinolinone core and the 3-position benzamide moiety dictates target engagement, potency, and selectivity [1]. Regioisomeric analogs—specifically those bearing the chlorine substituent at the ortho (2-), meta (3-), or para (4-) position of the benzamide ring—share identical molecular formula and similar physicochemical properties but can exhibit markedly different biological profiles due to altered hydrogen-bonding geometry, steric fit within binding pockets, and electronic distribution . Furthermore, the 6-bromo substituent on the quinolinone core distinguishes this compound from non-halogenated or differently halogenated derivatives, as bromine's size and polarizability influence both target affinity and metabolic stability [2]. Generic substitution without careful regioisomeric and substituent-specific characterization therefore risks loss of activity, altered selectivity, or irreproducible experimental outcomes. The quantitative evidence below substantiates why compound identity must be verified at the level of individual substitution positions for rigorous scientific selection.

Quantitative Differentiation Evidence for N-(6-Bromo-2-oxo-4-phenyl-1,2-dihydroquinolin-3-yl)-4-chlorobenzamide vs. Closest Analogs


Regioisomeric Differentiation: Para-Chloro vs. Ortho-Chloro and Meta-Chloro Benzamide Substitution Impacts Target Binding Geometry

The target compound N-(6-bromo-2-oxo-4-phenyl-1,2-dihydroquinolin-3-yl)-4-chlorobenzamide (para isomer) differs from its two closest regioisomeric analogs—the 2-chlorobenzamide (ortho) and 3-chlorobenzamide (meta) isomers—by the position of the chlorine atom on the benzamide ring. All three share the identical molecular formula C22H14BrClN2O2 (MW 453.7) and identical quinolinone core, differing solely in chlorine geometry . In medicinal chemistry SAR, para-substituted benzamides typically exhibit distinct hydrogen-bond acceptor/donor orientation and steric trajectory compared to ortho or meta isomers, directly influencing binding pocket complementarity [1]. This regioisomeric differentiation is a critical procurement consideration: ordering the incorrect isomer yields a compound with potentially divergent biological activity.

Structure-Activity Relationship (SAR) Regioisomerism Medicinal Chemistry

Halogen-Dependent Electrophilicity and Reactivity at the 6-Position: Bromine vs. Non-Halogenated Core

The 6-bromo substituent on the quinolinone core enhances the electrophilicity of the aromatic system compared to the non-halogenated parent 4-phenyl-1,2-dihydroquinolin-2-one [1]. In HIV-1 integrase allosteric inhibitor studies, the addition of bromine at the 6-position of the quinoline scaffold conferred measurably improved antiviral properties relative to unsubstituted analogs, though the 6-bromo analogs showed a significant loss of potency when tested against the ALLINI-resistant IN A128T mutant virus (while the 8-bromo analog retained full effectiveness) [2]. This position-specific halogen sensitivity establishes that bromine at position 6 is not functionally interchangeable with other halogenation patterns or the unsubstituted core.

Electrophilicity Halogen Bonding Quinolinone Reactivity

Cytotoxicity Screening in MCF7 Breast Cancer Cells: Preliminary Differentiation from Standard Agents

N-(6-Bromo-2-oxo-4-phenyl-1,2-dihydroquinolin-3-yl)-4-chlorobenzamide was evaluated in an MCF7 breast cancer cell line cytotoxicity assay, where it demonstrated significant cytotoxic effects [1]. While the exact IC50 value for this compound is not reported in publicly accessible non-vendor primary literature, the MCF7 screening context provides a baseline for comparison against standard chemotherapeutic agents used in the same assay system. The compound's activity must be interpreted within the broader context of quinolinone cytotoxicity SAR, where the 4-chlorobenzamide substituent contributes to antiproliferative potency through enhanced target binding affinity relative to unsubstituted benzamide analogs [2].

Cytotoxicity MCF7 Anticancer Screening

Class-Level Antimicrobial Potential: 4-Chlorobenzamide Quinolinones vs. Unsubstituted Benzamide Analogs

Quinolinone derivatives with halogen substitution at the benzamide moiety have been investigated for antimicrobial applications, including efflux pump inhibition in Staphylococcus aureus [1]. BindingDB data for structurally related 3-amino-6-bromo-4-phenylquinolin-2(1H)-one (a close core analog lacking the 4-chlorobenzamide group) shows NorA efflux pump inhibition with an IC50 of 4.80E+3 nM (4.8 μM) against S. aureus 1199B [2]. The 4-chlorobenzamide moiety in the target compound introduces an additional electron-withdrawing group that, by class-level SAR inference, is expected to modulate potency relative to analogs bearing unsubstituted benzamide or acetamide at the 3-position. The 4-chloro substitution pattern specifically provides a linear, para-oriented dipole that may enhance interactions with hydrophobic binding pockets compared to the non-halogenated benzamide or acetamide variants.

Antimicrobial Resistance Efflux Pump Inhibition Quinolinone SAR

Recommended Application Scenarios for N-(6-Bromo-2-oxo-4-phenyl-1,2-dihydroquinolin-3-yl)-4-chlorobenzamide Based on Differentiated Evidence


Regioisomeric Selectivity Profiling in Medicinal Chemistry SAR Campaigns

This compound is optimally deployed as the para-chloro reference standard in systematic SAR studies comparing ortho, meta, and para chlorobenzamide regioisomers on the 6-bromo-4-phenyl-1,2-dihydroquinolin-2-one scaffold. The identical molecular mass across the three isomers eliminates pharmacokinetic confounding from molecular weight differences, isolating the effect of chlorine geometry on target binding, cellular permeability, and metabolic stability . Researchers should use this compound alongside the 2-chloro and 3-chloro isomers (available from major screening compound vendors) to establish regioisomer-specific activity fingerprints against panels of therapeutic targets.

Quinolinone-Based Antimicrobial Adjuvant Discovery and Efflux Pump Inhibitor Screening

Given the class-level evidence for quinolinone derivatives as NorA efflux pump inhibitors in Staphylococcus aureus (see Section 3, Evidence Item 4), this compound is suitable for inclusion in antimicrobial adjuvant screening cascades aimed at potentiating existing antibiotics against resistant Gram-positive pathogens [1]. The 4-chlorobenzamide moiety provides an additional point of diversification for SAR expansion relative to simpler 3-amino or 3-acetamido analogs. Primary screening should include checkerboard assays with fluoroquinolones (e.g., ciprofloxacin) in NorA-overexpressing S. aureus strains.

Anticancer Lead Optimization: MCF7-Based Dose-Response Characterization

Building on preliminary MCF7 cytotoxicity observations (see Section 3, Evidence Item 3), this compound is positioned as a starting point for structure-based lead optimization in breast cancer models [2]. Researchers should conduct full dose-response profiling (IC50 determination) in MCF7 and additional breast cancer lines (e.g., MDA-MB-231, T-47D), with parallel counter-screening in non-tumorigenic mammary epithelial cells (e.g., MCF-10A) to establish a therapeutic window. The 6-bromo and 4-chloro substituents can be systematically varied to map pharmacophoric requirements for antiproliferative activity.

Chemical Probe Development: Halogen Bonding and Electrophilic Character Studies

The 6-bromo substituent on the quinolinone core confers enhanced electrophilicity compared to the non-halogenated core [3]. This compound is suitable as a tool molecule for studying halogen bonding interactions in protein-ligand co-crystal structures, particularly with bromodomain-containing proteins or kinases where halogen-π interactions may contribute to binding affinity. Procurement of this specific 6-bromo-4-chloro combination enables systematic comparison with the 6-H, 6-Cl, and 6-I analogs to quantify the contribution of halogen polarizability to target engagement.

Quote Request

Request a Quote for N-(6-bromo-2-oxo-4-phenyl-1,2-dihydroquinolin-3-yl)-4-chlorobenzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.